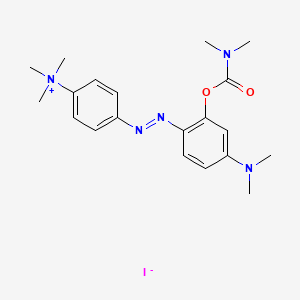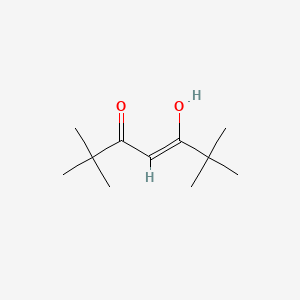
(4Z)-5-Hydroxy-2,2,6,6-tetramethyl-4-hepten-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4Z)-5-Hydroxy-2,2,6,6-tetramethyl-4-hepten-3-one is an organic compound with a unique structure characterized by a hydroxyl group and a double bond in the Z-configuration
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-5-Hydroxy-2,2,6,6-tetramethyl-4-hepten-3-one typically involves the use of specific starting materials and reagents under controlled conditions. One common method involves the aldol condensation of 2,2,6,6-tetramethyl-4-piperidone with formaldehyde, followed by dehydration to form the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide to facilitate the condensation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and optimized reaction conditions are employed to maximize the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
(4Z)-5-Hydroxy-2,2,6,6-tetramethyl-4-hepten-3-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond can be reduced to form a saturated compound.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used for the reduction of the double bond.
Substitution: Reagents such as thionyl chloride (SOCl₂) can be used to replace the hydroxyl group with a chlorine atom.
Major Products Formed
Oxidation: Formation of 5-oxo-2,2,6,6-tetramethyl-4-hepten-3-one.
Reduction: Formation of 5-hydroxy-2,2,6,6-tetramethylheptane.
Substitution: Formation of 5-chloro-2,2,6,6-tetramethyl-4-hepten-3-one.
Wissenschaftliche Forschungsanwendungen
(4Z)-5-Hydroxy-2,2,6,6-tetramethyl-4-hepten-3-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of (4Z)-5-Hydroxy-2,2,6,6-tetramethyl-4-hepten-3-one involves its interaction with specific molecular targets and pathways. The hydroxyl group and the double bond play crucial roles in its reactivity and biological activity. The compound may interact with enzymes or receptors, leading to various biochemical effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4E)-5-Hydroxy-2,2,6,6-tetramethyl-4-hepten-3-one: Similar structure but with the double bond in the E-configuration.
2,2,6,6-Tetramethyl-4-heptanone: Lacks the double bond and hydroxyl group.
5-Hydroxy-2,2,6,6-tetramethylheptane: Saturated analog without the double bond.
Uniqueness
(4Z)-5-Hydroxy-2,2,6,6-tetramethyl-4-hepten-3-one is unique due to its specific configuration and functional groups, which confer distinct chemical and biological properties. Its Z-configuration and hydroxyl group make it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C11H20O2 |
|---|---|
Molekulargewicht |
184.27 g/mol |
IUPAC-Name |
(Z)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one |
InChI |
InChI=1S/C11H20O2/c1-10(2,3)8(12)7-9(13)11(4,5)6/h7,12H,1-6H3/b8-7- |
InChI-Schlüssel |
SOZFXLUMSLXZFW-FPLPWBNLSA-N |
Isomerische SMILES |
CC(C)(C)/C(=C/C(=O)C(C)(C)C)/O |
Kanonische SMILES |
CC(C)(C)C(=CC(=O)C(C)(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




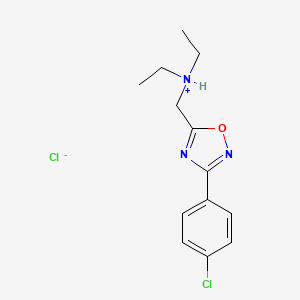

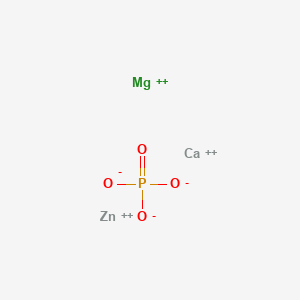
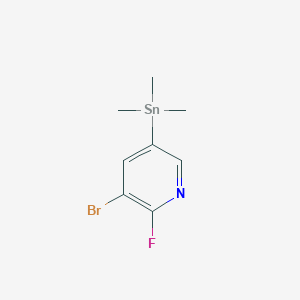

![Acetamide,N-[1,4,5,6-tetrahydro-5-(methylamino)-4-oxo-pyridin-2-YL]-](/img/structure/B13774687.png)

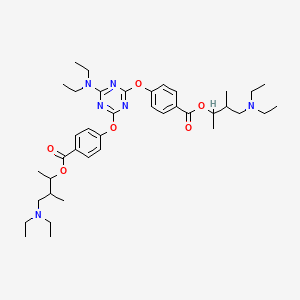
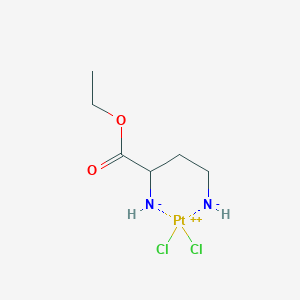
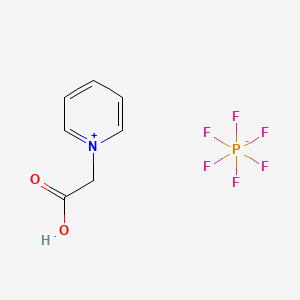
![5-bromo-2-[2-(dipropylamino)ethoxy]-3-phenylbenzamide](/img/structure/B13774714.png)
